molecular formula C22H16BNO2 B13395901 (9-Naphthalen-1-ylcarbazol-3-yl)boronic acid

(9-Naphthalen-1-ylcarbazol-3-yl)boronic acid

Cat. No.: B13395901
M. Wt: 337.2 g/mol
InChI Key: CMGJBMURTIQSQE-UHFFFAOYSA-N
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Description

(9-Naphthalen-1-ylcarbazol-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a carbazole moiety, which is further substituted with a naphthalene ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9-Naphthalen-1-ylcarbazol-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (9-Naphthalen-1-ylcarbazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reaction.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

Scientific Research Applications

(9-Naphthalen-1-ylcarbazol-3-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (9-Naphthalen-1-ylcarbazol-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The boronic acid group also facilitates various other reactions through its ability to form stable complexes with different reagents.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a carbazole and naphthalene moiety.

    (9-Anthracen-1-ylcarbazol-3-yl)boronic Acid: Similar structure but with an anthracene ring instead of a naphthalene ring.

Uniqueness: (9-Naphthalen-1-ylcarbazol-3-yl)boronic acid is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and fluorescent probes.

Properties

Molecular Formula

C22H16BNO2

Molecular Weight

337.2 g/mol

IUPAC Name

(9-naphthalen-1-ylcarbazol-3-yl)boronic acid

InChI

InChI=1S/C22H16BNO2/c25-23(26)16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14,25-26H

InChI Key

CMGJBMURTIQSQE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)(O)O

Origin of Product

United States

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